

Synthesis of ^{13}C Labeled 4-tert-Octylphenol Monoethoxylate: A Technical Guide

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Compound of Interest

Compound Name: 4-tert-Octylphenol
monoethoxylate- $^{13}\text{C}_6$

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This technical guide provides a comprehensive overview of a plausible synthesis pathway for ^{13}C labeled 4-tert-octylphenol monoethoxylate. This isotopically labeled compound serves as a critical internal standard for quantitative analysis in environmental monitoring, metabolic studies, and various research applications. The synthesis involves the ethoxylation of ^{13}C labeled 4-tert-octylphenol with ^{13}C labeled ethylene oxide, allowing for precise tracking and quantification by mass spectrometry.

Introduction

4-tert-Octylphenol and its ethoxylates are widely used non-ionic surfactants in industrial and household products.[1][2][3] Due to their environmental persistence and potential endocrine-disrupting effects, monitoring their presence and fate is of significant importance.[1][4][5] Stable isotope-labeled internal standards, such as ^{13}C labeled 4-tert-octylphenol monoethoxylate, are indispensable for accurate quantification in complex matrices. This guide outlines a detailed synthetic approach, experimental protocols, and data presentation for the preparation of this labeled standard.

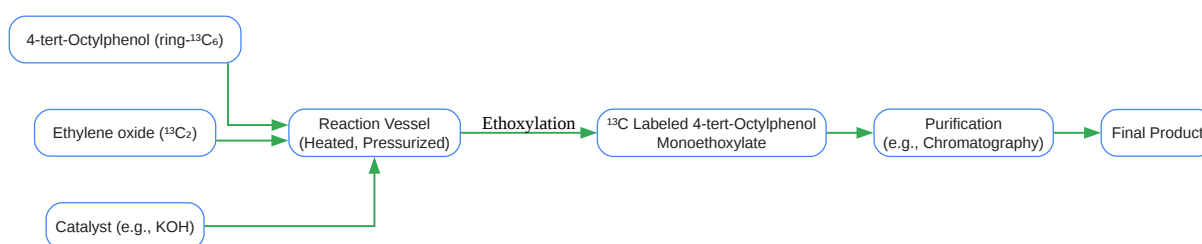
Synthesis Pathway

The synthesis of ^{13}C labeled 4-tert-octylphenol monoethoxylate can be achieved through two primary pathways, depending on the desired labeling pattern:

- Labeling on the aromatic ring: This involves the ethoxylation of commercially available 4-tert-octylphenol (ring- $^{13}\text{C}_6$) with unlabeled ethylene oxide.
- Labeling on the ethoxylate chain: This pathway utilizes unlabeled 4-tert-octylphenol and ^{13}C labeled ethylene oxide.

For the purpose of this guide, we will focus on a dual-labeling approach, utilizing both ^{13}C labeled 4-tert-octylphenol and ^{13}C labeled ethylene oxide to maximize the mass shift and analytical sensitivity. The general reaction is an ethoxylation, a type of alkoxylation, where ethylene oxide adds to the phenolic hydroxyl group under basic catalysis.[3]

Reaction Scheme:



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Caption: General synthesis workflow for ^{13}C labeled 4-tert-octylphenol monoethoxylate.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis.

Materials

- 4-tert-Octylphenol (ring- $^{13}\text{C}_6$, 99% isotopic purity)[6][7][8][9]
- Ethylene oxide (1,2- $^{13}\text{C}_2$, 99% isotopic purity)[10][11][12]

- Potassium hydroxide (KOH)
- Anhydrous Toluene
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and a high-pressure reaction vessel (autoclave)

Procedure

Step 1: Preparation of the Alkoxide

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, dissolve a specific molar equivalent of 4-tert-octylphenol (ring- $^{13}\text{C}_6$) in anhydrous toluene.
- Add a catalytic amount of potassium hydroxide (typically 1-5 mol% relative to the phenol).
- Heat the mixture to reflux under an inert atmosphere to form the potassium phenoxide salt. The formation of the alkoxide is crucial for initiating the ethoxylation.

Step 2: Ethoxylation Reaction

- Transfer the prepared alkoxide solution to a high-pressure reaction vessel (autoclave).
- Cool the vessel to a low temperature (e.g., 0-5 °C) to safely introduce the ethylene oxide.
- Carefully introduce a precise molar equivalent of ^{13}C labeled ethylene oxide into the sealed reactor. For the monoethoxylate, a 1:1 to 1.2:1 molar ratio of ethylene oxide to phenol is typically used to minimize the formation of higher ethoxylates.
- Seal the reactor and gradually heat it to the reaction temperature, typically between 120-180 °C.^[3] The pressure will increase due to the vaporization of ethylene oxide.
- Maintain the reaction at this temperature with vigorous stirring for several hours until the pressure stabilizes, indicating the consumption of ethylene oxide.

Step 3: Quenching and Work-up

- After the reaction is complete, cool the reactor to room temperature.
- Carefully vent any unreacted ethylene oxide.
- Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or hydrochloric acid) to quench the catalyst.
- Remove the solvent under reduced pressure.

Step 4: Purification

- The crude product will be a mixture of the desired monoethoxylate, unreacted starting material, and potentially some di- and tri-ethoxylates.
- Purify the ^{13}C labeled 4-tert-octylphenol monoethoxylate using column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective.
- Collect the fractions and analyze them by thin-layer chromatography (TLC) and mass spectrometry to identify the desired product.
- Combine the pure fractions and remove the solvent to yield the final product.

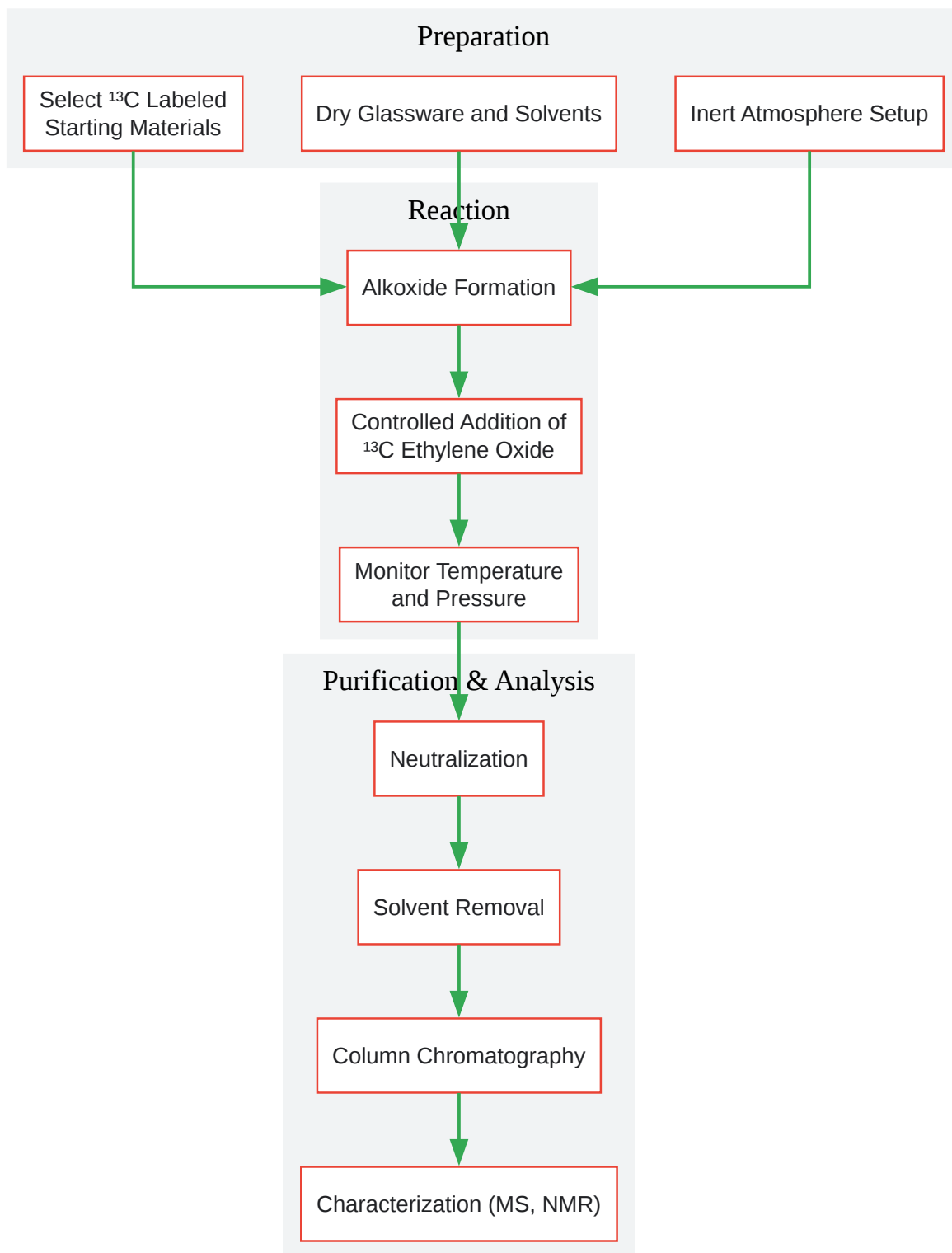
Data Presentation

The quantitative data from the synthesis should be meticulously recorded and presented for clarity and reproducibility.

Parameter	Value	Method of Determination
Starting Material Purity	>98%	HPLC, NMR
Isotopic Purity (Phenol)	>99% $^{13}\text{C}_6$	Mass Spectrometry
Isotopic Purity (Ethylene Oxide)	>99% $^{13}\text{C}_2$	Mass Spectrometry
Reaction Yield	60-80%	Gravimetric, HPLC
Final Product Purity	>98%	HPLC, NMR
Final Isotopic Enrichment	>99% $^{13}\text{C}_8$	Mass Spectrometry

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and critical control points in the synthesis process.



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Caption: Key stages and dependencies in the synthesis of the labeled compound.

Conclusion

The synthesis of ^{13}C labeled 4-tert-octylphenol monoethoxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and isotopic enrichment. The availability of high-purity labeled starting materials is crucial for the successful synthesis of this important analytical standard. The detailed protocols and structured data presentation provided in this guide are intended to support researchers in the preparation and application of this compound for sensitive and accurate analytical measurements.

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